molecular formula C20H26N4O B2868833 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide CAS No. 1448059-23-1

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-4-phenylbutanamide

Cat. No.: B2868833
CAS No.: 1448059-23-1
M. Wt: 338.455
InChI Key: UNNKIQUPFYBPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at positions 4 and 6 with methyl groups and at position 2 with a pyrrolidine ring. The 5-position is linked to a 4-phenylbutanamide side chain, which confers hydrophobic and hydrogen-bonding properties.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-15-19(16(2)22-20(21-15)24-13-6-7-14-24)23-18(25)12-8-11-17-9-4-3-5-10-17/h3-5,9-10H,6-8,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNKIQUPFYBPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Pyrimidine Modifications

Target Compound :

  • Pyrimidine Core : 4,6-dimethyl substitution; position 2 occupied by pyrrolidin-1-yl.
  • Side Chain : 4-phenylbutanamide at position 5.

Compound 4e () :

  • Pyrimidine Core : 4,6-dimethyl substitution; position 2 modified with a 4-methylpiperazin-1-yl group.
  • Side Chain : Cyclopropanecarboxamide linked to a pyrimidine-thioether moiety.
  • Key Difference : Replacement of pyrrolidine with 4-methylpiperazine introduces a tertiary amine, enhancing solubility and altering hydrogen-bonding capacity. The thioether bridge may improve metabolic stability compared to ethers .

Compounds m, n, o () :

  • Core : Similar pyrimidine derivatives but with 2-oxotetrahydropyrimidin-1(2H)-yl groups.
  • Side Chain: Complex stereospecific amides (e.g., 2-(2,6-dimethylphenoxy)acetamido).
  • Key Difference : Stereochemical variations (R/S configurations) at multiple chiral centers significantly impact target selectivity and pharmacokinetics .

Substituent Effects on Bioactivity

Parameter Target Compound Compound 4e () Compound m ()
Substituent at Position 2 Pyrrolidin-1-yl 4-Methylpiperazin-1-yl 2-Oxotetrahydropyrimidinyl
Hydrogen-Bonding Capacity Moderate (secondary amine) High (tertiary amine) Low (amide/cyclic urea)
LogP (Predicted) ~3.2 ~2.8 ~4.1
Stereochemistry Not applicable Not applicable R/S configurations critical
  • Pyrrolidine vs. Piperazine : The 4-methylpiperazine in Compound 4e increases water solubility (lower LogP) and may enhance binding to charged residues in HSP70 or kinase active sites .
  • Stereochemical Complexity : Compounds m, n, o exhibit strict stereospecificity, likely influencing their interaction with chiral protein pockets (e.g., proteases or GPCRs) .

Spectroscopic and Analytical Data

Compound 4e () :

  • HRMS : [M + H]+ observed at m/z 426.1727 (calcd 426.1712), confirming molecular formula C20H24N7O2S.
  • Structural Insight : The thioether linkage (S-atom) may contribute to redox stability and resistance to enzymatic degradation compared to oxygen-based analogs .

Target Compound :

  • Hypothesized HRMS : Assuming a molecular formula of C21H27N3O, the theoretical [M + H]+ would be ~350.21 (exact data unavailable in evidence).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.